5-Chloro-3-nitropicolinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-nitropyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O3/c7-4-1-6(9(11)12)5(3-10)8-2-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRAYZCNSPVZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Chemical Transformations and Reaction Mechanisms
Nucleophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring
The pyridine ring in 5-Chloro-3-nitropicolinaldehyde is electron-deficient due to the electronegativity of the nitrogen atom and the presence of two strong electron-withdrawing groups (nitro and aldehyde). This electron deficiency makes the aromatic ring susceptible to nucleophilic attack, a reaction pathway known as Nucleophilic Aromatic Substitution (SNAr). quimicaorganica.orgyoutube.com This reaction is a cornerstone of the chemistry of this compound, allowing for the introduction of a wide range of functionalities. The general mechanism proceeds through a two-step addition-elimination process, involving the formation of a negatively charged intermediate called a Meisenheimer complex.
The chloro group at the 5-position of the pyridine ring serves as a good leaving group in nucleophilic aromatic substitution reactions. Its displacement by various nucleophiles is a key transformation for this molecule. The carbon atom to which the chlorine is attached is the primary site of nucleophilic attack. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion.
The reactivity of the chloro group is significantly enhanced by the electronic effects of the other substituents on the ring. The presence of electron-withdrawing groups is crucial for the SNAr mechanism to occur, as they stabilize the anionic Meisenheimer complex formed during the reaction. researchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Amine | Primary or Secondary Amine | 5-Amino-3-nitropicolinaldehyde derivative |
| Alkoxide | Sodium Methoxide | 5-Methoxy-3-nitropicolinaldehyde |
| Thiolate | Sodium Thiophenolate | 5-(Phenylthio)-3-nitropicolinaldehyde |
The nitro group at the 3-position plays a pivotal role in activating the pyridine ring for nucleophilic aromatic substitution. As a powerful electron-withdrawing group, it significantly reduces the electron density of the aromatic system, making it more electrophilic and thus more susceptible to attack by nucleophiles. rsc.orgresearchgate.net
The activating effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group, as this allows for direct delocalization and stabilization of the negative charge of the Meisenheimer intermediate through resonance. researchgate.netresearchgate.net In this compound, the nitro group is in the meta position relative to the chloro group. While this is not the most favorable arrangement for activation, the combined electron-withdrawing effects of the nitro group, the aldehyde group, and the ring nitrogen are substantial enough to facilitate nucleophilic substitution.
Electrophilic Aromatic Substitution Pathways
In stark contrast to its reactivity towards nucleophiles, the pyridine ring of this compound is highly deactivated towards electrophilic aromatic substitution (EAS).
Electrophilic aromatic substitution on pyridine itself is significantly more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which reduces the nucleophilicity of the ring. quimicaorganica.orgyoutube.com The presence of two additional strong deactivating groups, the nitro and chloro substituents, further exacerbates this situation in this compound.
Attempting typical electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on this substrate would require extremely harsh reaction conditions. youtube.com Even then, the yields are expected to be very low. youtube.com Furthermore, the strongly acidic conditions often employed in EAS reactions can lead to the protonation of the pyridine nitrogen, forming a pyridinium (B92312) ion. This protonated form is even more deactivated towards electrophilic attack. For these reasons, electrophilic aromatic substitution is not a synthetically viable pathway for the functionalization of this compound.
Transformations Involving the Aldehyde Functional Group
The aldehyde group at the 2-position of the pyridine ring is a versatile functional handle that can undergo a variety of chemical transformations, most notably condensation reactions.
The aldehyde group of this compound readily reacts with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orglibretexts.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is typically catalyzed by acid. masterorganicchemistry.comlibretexts.org
The formation of an imine introduces a new C=N double bond, which can be a key step in the synthesis of more complex molecules. The resulting imine can be subsequently reduced to a secondary amine, providing a route for the introduction of a variety of substituted aminomethyl groups at the 2-position of the pyridine ring.
Oxidation and Reduction Chemistry of the Aldehyde
The aldehyde functional group at the C2 position of the pyridine ring is a versatile handle for a variety of chemical transformations, primarily oxidation to a carboxylic acid and reduction to a primary alcohol.
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-chloro-3-nitropicolinic acid. This transformation is a common step in organic synthesis. Powerful oxidizing agents, such as those containing Cr(VI), are effective for this purpose. researchgate.net For instance, reagents prepared from chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) in acidic solutions can facilitate this oxidation. researchgate.net
Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, (5-chloro-3-nitropyridin-2-yl)methanol. This is typically achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent often used for converting aldehydes and ketones to alcohols and is generally compatible with nitroarenes under standard conditions. mdpi.com
Nitro Group Modifications
The nitro group at the C3 position significantly influences the electronic properties of the pyridine ring and is a key site for chemical modification, particularly through reduction.
Reduction of the Nitro Group to Amine Derivatives
The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. mdpi.com This conversion dramatically alters the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating. bldpharm.com A variety of methods are available for the reduction of nitroarenes to the corresponding anilines (or in this case, aminopyridines). bldpharm.commdpi.com
Common methods include:
Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂) are highly effective. mdpi.com However, for substrates containing aromatic halogens, dehalogenation can be a competing side reaction. In such cases, Raney nickel is often a preferred catalyst as it is less likely to cleave the carbon-chlorine bond. mdpi.com
Metal-Acid Systems: The use of an easily oxidized metal in the presence of an acid is a classic and reliable method for nitro group reduction. bldpharm.com Common combinations include iron (Fe) in acetic acid, or tin (Sn) or zinc (Zn) in hydrochloric acid. bldpharm.com Tin(II) chloride (SnCl₂) also provides a mild route for this transformation. bldpharm.com
Other Reducing Agents: Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be employed, sometimes offering selectivity in molecules with multiple nitro groups. mdpi.com
The resulting product, 3-amino-5-chloropicolinaldehyde, is a valuable intermediate for the synthesis of various heterocyclic compounds.
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Conditions | Advantages | Potential Considerations |
| H₂/Pd/C | Catalytic, various solvents | High efficiency | May cause dehalogenation |
| H₂/Raney Ni | Catalytic, various solvents | Less prone to dehalogenating aryl chlorides | --- |
| Fe/CH₃COOH | Stoichiometric, acidic | Mild, cost-effective | Requires acidic conditions |
| SnCl₂ | Stoichiometric, often in ethanol (B145695) | Mild, good for sensitive functional groups | --- |
| Na₂S₂O₄ | Stoichiometric, aqueous | Can be selective | --- |
Other Transformations of the Nitro Moiety
While reduction to the amine is the most common transformation, the nitro group can undergo other modifications. Partial reduction can yield different functional groups. For example, controlled reduction using reagents like zinc dust in the presence of ammonium (B1175870) chloride can lead to the formation of the corresponding hydroxylamine (B1172632) derivative (5-chloro-3-(hydroxylamino)picolinaldehyde). mdpi.com Furthermore, reduction with metal salts such as tin(II) chloride under specific conditions can potentially yield an oxime. mdpi.com
Mechanism Elucidation for Key Reactions of this compound
Mechanism of Nitro Group Reduction (with Metal/Acid): The reduction of a nitro group by a metal in acidic solution is understood to be a stepwise process. It involves a series of single electron transfers from the metal surface to the nitro group. The process is initiated by the protonation of an oxygen atom on the nitro group, followed by electron transfer. This generates a nitroso intermediate, which is further reduced via a hydroxylamine intermediate to the final amine product. Water is eliminated during the process.
Mechanism of Aldehyde Reduction (with NaBH₄): The reduction of the aldehyde to an alcohol with sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This transfer forms a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is protonated by the solvent (often an alcohol like methanol (B129727) or ethanol) to yield the primary alcohol product.
Research in Medicinal and Agrochemical Chemistry
Design and Synthesis of 5-Chloro-3-nitropicolinaldehyde-Derived Bioactive Molecules
The compound serves as a crucial precursor in the synthesis of complex heterocyclic molecules with potential therapeutic applications. synhet.com Its reactive aldehyde group is frequently utilized in condensation reactions to build larger molecular scaffolds.
In medicinal chemistry, this compound is a key intermediate for generating novel compounds aimed at various therapeutic targets. synhet.com Research has focused on synthesizing derivatives with potential applications in treating a range of diseases, including cancer and infections. The development of new drugs often involves a lengthy process of discovery, optimization, and testing, where starting materials like this compound are fundamental. ontosight.ai
One successful strategy involves the "hybrid-pharmacophore" approach, where the core structure derived from a chloro-nitro aromatic aldehyde is combined with other biologically active moieties, such as a thiazolidinone ring, to create hybrid molecules. nih.gov This method aims to enhance the desired biological activity or introduce new therapeutic effects. nih.gov For instance, studies on the related compound p-nitro-α-chlorocinnamic aldehyde (Ciminalum) have shown that its combination with a 4-thiazolidinone (B1220212) core produces derivatives with significant cytotoxic effects on tumor cells. nih.govfao.org
Similarly, research into 5-chloro-indole-2-carboxylate derivatives has yielded potent inhibitors of mutant EGFR/BRAF pathways, which are critical targets in cancer therapy. mdpi.com The synthesis of these complex molecules often begins with simpler, functionalized building blocks where a chloro-substituted aromatic ring is a key feature. mdpi.com
A wide array of derivatives originating from chloro-substituted aromatic aldehydes have demonstrated significant biological activity. The presence of the chlorine atom can influence the molecule's electronic properties, stability, and ability to interact with biological targets.
For example, a series of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives were synthesized and evaluated for their binding capacity to Peroxisome Proliferator-Activated Receptor γ (PPAR-γ), a key target in anti-diabetic drug discovery. ijlpr.com Docking studies revealed that several of these synthesized molecules showed strong binding potential, highlighting the utility of the 5-chloro-substituted core in designing new therapeutic agents. ijlpr.com Furthermore, the combination of a thiazolidinone moiety with a structural fragment of Ciminalum, a related chloro-nitro aldehyde, has been identified as an effective approach for designing potential anticancer agents. nih.gov
Table 1: Examples of Bioactive Derivatives and Their Potential Applications This table is based on derivatives from structurally similar chloro-aromatic precursors.
| Derivative Class | Bioactive Moiety | Potential Application | Key Finding | Reference |
|---|---|---|---|---|
| Thiazolidinones | Ciminalum Hybrid | Anticancer | Presence of the chloro-nitrophenyl moiety is crucial for cytotoxic effects. | nih.gov, fao.org |
| Indole-2-carboxylates | 5-Chloro-indole | Anticancer (EGFR/BRAF) | Derivatives showed potent inhibition, with some exceeding the reference drug Erlotinib. | mdpi.com |
| Benzimidazol-2-ones | 5-Chloro-benzimidazole | Antidiabetic (PPAR-γ) | Compounds demonstrated good binding capacity in docking studies. | ijlpr.com |
Role in Agrochemical Development
This compound is also an important intermediate in the development of new agrochemicals. synhet.comgoogle.com The pyridine (B92270) motif is a core component of many successful pesticides, and derivatives of nicotinic acid (which shares the pyridine ring) have been used in the synthetic design of agrochemicals. usda.gov
The synthesis of new pesticides is driven by the need to overcome resistance to existing products and to develop compounds with improved safety and efficacy. nih.gov Heterocyclic compounds, particularly those containing nitrogen, are widely used as insecticides, herbicides, and fungicides. researchgate.net
Research has demonstrated that modifying picolinic acid structures, which are related to this compound, can lead to potent herbicides. For example, replacing a chlorine atom on a picolinic acid core with a substituted pyrazolyl ring has yielded compounds with better herbicidal activity and a broader weed control spectrum than commercial herbicides like clopyralid. mdpi.comresearchgate.net A series of novel 5-chloro-3-fluorophenoxypyridines containing a 1,3,4-oxadiazole (B1194373) ring showed moderate to high herbicidal activity against various weeds. researchgate.net These studies underscore the potential of using this compound as a starting point for creating a new generation of pesticidal agents. semanticscholar.org
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. For derivatives of this compound, SAR analyses provide crucial insights for designing more potent and selective compounds.
In the development of anticancer agents, SAR studies on Ciminalum-thiazolidinone hybrids revealed that the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was essential for anticancer effects. nih.gov Furthermore, the nature of the substituent at the 3-position of the 4-thiazolidinone ring was found to be important, with derivatives containing carboxylic acid residues or a p-hydroxyphenyl substituent proving to be the most effective. nih.gov
Similarly, in the design of new herbicides, SAR analysis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids showed that the type and position of substituents on the benzene (B151609) ring had a significant impact on herbicidal activity. mdpi.com For example, compounds with a methyl group at the 4-position of the benzene ring exhibited the highest activity. nih.gov These detailed analyses allow medicinal and agrochemical chemists to rationally design new molecules with improved properties.
Interactive Table 2: Key Structure-Activity Relationship (SAR) Findings for Derivatives This table is based on derivatives from structurally similar chloro-aromatic precursors.
| Compound Series | Application | Structural Feature | Impact on Activity | Reference |
|---|---|---|---|---|
| Ciminalum-Thiazolidinones | Anticancer | Chloro-nitrophenyl group | Essential for activity | nih.gov |
| Substituent at position 3 | Carboxylic acid or hydroxyphenyl groups increase potency | nih.gov | ||
| 5-Chloro-indole-2-carboxylates | Anticancer | Amine substituent | The m-piperidinyl derivative showed the highest potency against EGFR | mdpi.com |
| Phenylpyrazole Herbicides | Herbicidal | Substituent at position 4 of benzene ring | Methyl group resulted in the highest activity | nih.gov |
Drug Discovery Lead Optimization Strategies Utilizing this compound
Lead optimization is a critical phase in drug discovery where a promising lead compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. upmbiomedicals.combiobide.com This iterative process involves a cycle of designing, synthesizing, and testing new analogues. scienceopen.com
Utilizing a precursor like this compound, chemists can employ several lead optimization strategies. One common approach is to explore the structure-activity relationships around the lead compound. For example, after identifying an initial "hit," small chemical modifications are made to different parts of the molecule. In the optimization of pyrrole (B145914) carboxamide ERK5 inhibitors, introducing a chloro group into a phenyl ketone moiety led to a significant improvement in potency by targeting a small hydrophobic void in the enzyme's binding pocket. whiterose.ac.uk
Another strategy involves modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. In the development of 5-chloro-indole-2-carboxylate derivatives, pharmacokinetic property analysis revealed a good safety and ADME profile for the most potent compounds. mdpi.com The ultimate goal is to achieve a balance of high potency against the desired target, selectivity to avoid off-target side effects, and favorable drug-like properties that ensure the compound can be effective in a biological system. upmbiomedicals.com The chemical versatility of this compound makes it an excellent scaffold for such multi-parameter optimization campaigns in modern drug discovery.
Advanced Materials Science Applications
Incorporation of 5-Chloro-3-nitropicolinaldehyde into Functional Materials
The distinct functional groups of this compound serve as handles for its incorporation into a variety of functional materials. The aldehyde group is particularly useful for forming Schiff base linkages through condensation reactions with primary amines. This reaction provides a straightforward method for integrating the 5-chloro-3-nitropyridyl moiety into larger molecular structures, including polymers and discrete organic molecules.
The presence of the electron-withdrawing nitro and chloro groups on the pyridine (B92270) ring significantly influences the electronic properties of the resulting materials. These groups lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can be advantageous for applications in organic electronics. For instance, when incorporated into conjugated polymers, this unit can enhance electron affinity, making the materials suitable for use as n-type semiconductors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Furthermore, the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as coordination sites for metal ions. This allows for the formation of metal-organic frameworks (MOFs) and other coordination polymers. The specific electronic and steric environment provided by the substituted pyridine ring can lead to materials with interesting catalytic, magnetic, or gas sorption properties.
Synthesis of Materials with Specific Electronic or Optical Properties
The electronic and steric characteristics of this compound make it a promising precursor for materials with tailored electronic and optical properties. The strong electron-withdrawing nature of the nitro group, combined with the chloro substituent, creates a highly electron-deficient aromatic system. mdpi.comrsc.org
Photochromic Materials Development
Photochromic materials, which undergo reversible changes in color upon exposure to light, are of great interest for applications in optical data storage, molecular switches, and smart windows. While direct research on photochromic materials derived from this compound is limited, the aldehyde functionality provides a synthetic entry point to classes of molecules known to exhibit photochromism. For example, condensation with specific hydrazines or amines can lead to hydrazones or Schiff bases that may exhibit photo-induced isomerization or cyclization reactions, resulting in a change in their absorption spectra. The electronic perturbation from the chloro and nitro groups could potentially be used to tune the photochromic response of such materials.
Polymeric Materials and Coordination Compounds
The polymerization of monomers containing the this compound unit can lead to polymers with enhanced thermal stability and specific electronic properties. The polar nature of the nitro and chloro substituents can increase inter-chain interactions, potentially leading to more ordered polymer domains and improved charge transport characteristics. researchgate.net The aldehyde group can be converted to other polymerizable functionalities, or it can be used in post-polymerization modification to introduce specific functionalities.
| Material Class | Potential Property | Role of this compound |
| n-type Conjugated Polymers | Enhanced electron transport | Introduction of electron-deficient unit |
| Metal-Organic Frameworks | Catalysis, Gas Sorption | Building block with coordination sites |
| Photochromic Molecules | Reversible color change | Precursor for photo-active Schiff bases |
| Coordination Complexes | Luminescence, Magnetism | Precursor for electron-poor ligands |
Self-Assembly and Supramolecular Chemistry with this compound Scaffolds
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination, to construct well-defined, higher-order structures from molecular building blocks. The structure of this compound and its derivatives makes them excellent candidates for use in supramolecular assembly. rsc.orgacs.orgrsc.orgnih.govjyu.fi
The pyridine nitrogen atom is a hydrogen bond acceptor, while the aldehyde group, after conversion to other functionalities like a carboxylic acid or an amide, can act as a hydrogen bond donor. These interactions can be programmed to direct the self-assembly of molecules into specific architectures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks.
Furthermore, the electron-deficient nature of the aromatic ring can promote π-π stacking interactions with electron-rich aromatic systems. This donor-acceptor stacking can be a powerful tool for organizing molecules in the solid state or in solution, leading to materials with anisotropic properties. The ability to form coordination bonds with metal ions adds another dimension to the self-assembly strategies, allowing for the creation of metallo-supramolecular architectures with intricate and functional designs.
| Interaction Type | Relevant Functional Group(s) | Resulting Supramolecular Structure |
| Hydrogen Bonding | Pyridine-N, Aldehyde (or derivative) | Chains, Sheets, Networks |
| π-π Stacking | Electron-deficient Pyridine Ring | Columns, Lamellar Structures |
| Metal-Ligand Coordination | Pyridine-N, Nitro-O, Schiff Base | Metallo-cages, Metallo-polymers |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies of Electronic Structure and Reactivity
No published studies were found that specifically detail the quantum chemical analysis of 5-Chloro-3-nitropicolinaldehyde. Such a study would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations to determine properties such as molecular orbital energies (HOMO and LUMO), electron density distribution, and electrostatic potential maps to predict its reactivity. arabjchem.orgpeacta.org
Computational Modeling of Reaction Pathways and Transition States
There is no available research on the computational modeling of reaction pathways involving this compound. This type of investigation would use computational methods to map out the energy landscape of its chemical reactions, identify transition state structures, and calculate activation energies, providing insight into its reaction mechanisms.
Molecular Dynamics Simulations for Conformational Analysis
No literature was found describing molecular dynamics (MD) simulations of this compound. MD simulations are used to study the conformational landscape and flexibility of a molecule over time, which can be crucial for understanding its interactions with other molecules. nih.govrsc.orgplos.org
Prediction of Spectroscopic Signatures and Molecular Interactions
While commercial suppliers may provide basic analytical data, synhet.com there are no in-depth computational studies predicting the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of this compound from first principles. Such predictions are valuable for interpreting experimental spectra and confirming the molecule's structure. nih.govresearchgate.net
Advanced Analytical Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR and ¹³C NMR spectroscopy are fundamental techniques for the structural analysis of 5-Chloro-3-nitropicolinaldehyde. Although specific, publicly available spectra for this exact compound are not detailed in the reviewed literature, the expected chemical shifts and coupling patterns can be predicted based on the electronic effects of the substituents on the pyridine (B92270) ring. The aldehyde (-CHO), nitro (-NO₂) and chloro (-Cl) groups are all electron-withdrawing, which significantly influences the chemical shifts of the remaining ring protons and carbons.
In ¹H NMR, the spectrum would be expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, in addition to a downfield signal for the aldehyde proton. The aldehyde proton is anticipated to appear at a chemical shift (δ) of around 10.0 ppm. The two aromatic protons, H-4 and H-6, would exhibit distinct chemical shifts due to their different positions relative to the substituents.
In ¹³C NMR, six distinct signals would be expected, corresponding to the six carbon atoms in the molecule. The aldehyde carbon would be the most downfield signal, typically appearing around 190 ppm. The carbons directly attached to the electron-withdrawing nitro and chloro groups would also be significantly deshielded.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on substituent effects and data from similar structures. Solvent: CDCl₃)
¹H NMR Data| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CHO | ~10.1 | Singlet (s) | N/A |
| H-4 | ~8.5 | Doublet (d) | ~2.0 |
¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~190 |
| C-2 | ~152 |
| C-3 | ~148 |
| C-4 | ~125 |
| C-5 | ~135 |
To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the coupling between the two aromatic protons, H-4 and H-6. A cross-peak between these two signals would confirm their spatial proximity (typically through three bonds).
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton to the carbon atom it is directly attached to. It would definitively assign the signals for the C-4/H-4 and C-6/H-6 pairs.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its molecular formula, and gain structural insights through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. For this compound (C₆H₃ClN₂O₃), the calculated monoisotopic mass is 185.9832 Da. An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula.
Furthermore, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum for any chlorine-containing fragment will exhibit a characteristic isotopic pattern. The molecular ion peak (M⁺) would appear as two peaks separated by approximately 2 Da, with the M+2 peak having roughly one-third the intensity of the M⁺ peak, providing clear evidence for the presence of a single chlorine atom in the molecule.
Analysis of the fragmentation pattern can further corroborate the structure. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂, 46 Da), the aldehyde group (CHO, 29 Da), or a chlorine radical (Cl, 35/37 Da).
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves directing an X-ray beam onto a single crystal of the compound and analyzing the resulting diffraction pattern.
As of now, a crystal structure for this compound has not been reported in the public crystallographic databases. However, were a suitable single crystal to be grown, this technique would provide definitive confirmation of its molecular structure. The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal details about the crystal packing, including any intermolecular interactions such as hydrogen bonds or π-stacking, which govern the solid-state properties of the compound.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for separating the components of a mixture and assessing the purity of a compound. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant techniques.
A typical purity assessment would be conducted using a reversed-phase HPLC method. This would likely involve a C18 stationary phase column and a mobile phase gradient consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to ensure good peak shape. Detection would most commonly be performed using a UV detector, as the aromatic and nitro functionalities in the molecule would lead to strong UV absorbance. This method would effectively separate the target compound from starting materials, by-products, or other impurities, allowing for its purity to be quantified.
Gas chromatography could also be employed, particularly for assessing the presence of volatile impurities. A capillary column with a suitable stationary phase would be used, and detection would typically be accomplished with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most probable approach for purity assessment and quantification. In this method, the compound is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a nonpolar stationary phase (e.g., C18-silica).
The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Due to the presence of polar functional groups (nitro and aldehyde) and a halogenated aromatic ring, the choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, would be critical. A gradient elution, where the composition of the mobile phase is changed over time, would likely be employed to ensure adequate separation from any impurities or starting materials. Detection is commonly achieved using a UV-Vis detector, as the nitroaromatic and pyridinic structures are expected to exhibit strong chromophores.
A hypothetical data table illustrating the kind of results obtained from an HPLC analysis for method validation is presented below.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Expected RT | ~12.5 min |
Note: This table is for illustrative purposes and represents a typical starting point for method development.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds. The applicability of GC for this compound would depend on its volatility and thermal stability. Given its molecular weight and functional groups, it is likely amenable to GC analysis, possibly at elevated temperatures.
In a typical GC analysis, the sample would be injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column's inner surface is coated with a stationary phase that interacts with the components of the sample at different rates, leading to separation. For a polar compound like this compound, a mid-polarity column (e.g., a phenyl- or cyanopropyl-substituted polysiloxane) would be appropriate. A flame ionization detector (FID) or a more selective detector like an electron capture detector (ECD), which is highly sensitive to halogenated and nitro-containing compounds, could be used for detection.
Table 2: Representative GC Conditions for Analysis of Aromatic Aldehydes
| Parameter | Condition |
|---|---|
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
| Detector | Electron Capture Detector (ECD) |
| Detector Temp. | 300 °C |
Note: This table provides a general example of GC conditions; optimization would be required for this compound.
Spectroscopic Characterization Beyond NMR (e.g., IR, UV-Vis)
Spectroscopic techniques are crucial for elucidating the molecular structure and confirming the presence of specific functional groups.
Infrared (IR) Spectroscopy IR spectroscopy measures the vibration of atoms in a molecule. The spectrum provides a "fingerprint" of the compound and identifies its functional groups. For this compound, characteristic absorption bands would be expected. The aldehyde group would show a strong C=O stretching vibration and characteristic C-H stretching vibrations. The nitro group would exhibit strong symmetric and asymmetric stretching vibrations. Vibrations associated with the C-Cl bond and the pyridine ring would also be present.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde (C-H) | Stretch | 2850-2750 |
| Aldehyde (C=O) | Stretch | 1710-1685 |
| Nitro (NO₂) | Asymmetric Stretch | 1550-1500 |
| Nitro (NO₂) | Symmetric Stretch | 1360-1300 |
| Pyridine Ring | C=C, C=N Stretches | 1600-1450 |
| C-Cl | Stretch | 800-600 |
UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The pyridine ring, the nitro group, and the aldehyde carbonyl group in this compound all act as chromophores. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show distinct absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions, confirming the presence of the conjugated system.
Future Research Directions and Unaddressed Challenges
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient, economical, and environmentally benign synthetic pathways. A key challenge is to devise methods that offer high yields and selectivity while minimizing the environmental footprint.
Key research objectives include:
Catalytic C-H Functionalization: Investigating late-stage C-H activation and functionalization of simpler pyridine (B92270) precursors could provide a more direct and atom-economical route to 5-Chloro-3-nitropicolinaldehyde, bypassing traditional nitration and oxidation steps.
Flow Chemistry: The application of continuous flow technologies could enhance reaction control, improve safety (especially for nitration reactions), and facilitate easier scale-up compared to batch processing. This approach could lead to higher purity products and reduced workup requirements.
Green Solvents and Reagents: Research into replacing conventional volatile organic solvents with greener alternatives like ionic liquids or deep eutectic solvents is crucial. Furthermore, exploring the use of solid acid catalysts or milder, recyclable nitrating agents could significantly improve the sustainability of the synthesis.
Photoredox Catalysis: Visible-light mediated reactions could offer novel pathways for the introduction of the nitro or chloro groups under mild conditions, potentially leading to new synthetic strategies with unique regioselectivity.
Exploration of New Reactivity Modes and Catalytic Transformations
The inherent reactivity of the aldehyde, nitro, and chloro-substituted pyridine ring is significant, yet its full potential in catalysis and complex synthesis remains underexplored. Future work should focus on leveraging these functional groups in novel chemical transformations.
Asymmetric Catalysis: The aldehyde group is a prime handle for developing new asymmetric catalytic reactions to generate chiral molecules, which are of high value in medicinal chemistry. Research could focus on designing chiral catalysts that interact specifically with the picolinaldehyde moiety.
Cross-Coupling Reactions: While the chlorine atom is susceptible to nucleophilic substitution, its use in a wider range of modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to build molecular complexity should be systematically investigated. This would enable the rapid diversification of the core structure.
Reductive Cyclization Strategies: The proximity of the nitro and aldehyde groups offers opportunities for developing novel intramolecular cyclization reactions upon selective reduction of the nitro group. This could lead to the efficient synthesis of fused heterocyclic systems, a common motif in bioactive compounds.
Organocatalysis: this compound itself, or its derivatives, could be explored as potential organocatalysts, leveraging the Lewis basicity of the pyridine nitrogen and the electrophilic nature of the aldehyde.
Identification of Undiscovered Bioactive Properties and Targets
Nitropyridine derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimalarial properties. mdpi.com However, the specific bioactivity profile of this compound is not well-documented. A systematic investigation into its therapeutic potential is a critical future direction.
High-Throughput Screening: Screening the compound against large panels of biological targets, such as kinases, proteases, and G-protein coupled receptors, could rapidly identify potential therapeutic applications. For instance, related nitropyridine compounds have been investigated as kinase inhibitors. whiterose.ac.uk
Antimicrobial and Antiviral Activity: Given the broad spectrum of activity for pyridine-based heterocycles, evaluating this compound and its derivatives against a diverse range of bacterial, fungal, and viral pathogens is warranted. mdpi.com
Target Deconvolution: Should any bioactive properties be identified, subsequent research will need to focus on identifying the specific molecular target(s) and elucidating the mechanism of action. This involves techniques like affinity chromatography, proteomics, and genetic approaches.
Prodrug Development: The aldehyde functionality could be chemically modified to create prodrugs that release the active pharmacophore under specific physiological conditions, potentially improving bioavailability and reducing off-target effects.
Integration into Advanced Functional Material Systems
The electronic properties and rigid structure of the pyridine ring make it a valuable building block for functional materials. mdpi.com Future research can explore the integration of the this compound motif into more complex material systems.
Organic Electronics: Derivatives could be synthesized and evaluated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). The electron-withdrawing groups can be used to tune the electronic energy levels (HOMO/LUMO) of the material.
Chemosensors: The aldehyde group can be readily converted into Schiff bases or other functionalities that can act as binding sites for specific analytes (e.g., metal ions, anions). The electronic perturbation upon binding, signaled by a change in fluorescence or color, could form the basis of a selective chemosensor.
Metal-Organic Frameworks (MOFs): Conversion of the aldehyde to a carboxylic acid or other suitable linker would allow its use as a building block for creating novel MOFs. The nitro and chloro substituents would decorate the pores of the framework, potentially leading to materials with unique catalytic or gas sorption properties.
Computational Design of Next-Generation Derivatives
Computational chemistry provides powerful tools to guide and accelerate the discovery of new derivatives with enhanced properties, saving significant time and resources compared to traditional trial-and-error approaches.
Quantitative Structure-Activity Relationship (QSAR): If a biological activity is identified, QSAR models can be developed to predict the activity of virtual derivatives, helping to prioritize the synthesis of the most promising candidates.
Molecular Docking: For a known biological target, molecular docking simulations can be used to predict the binding mode of this compound derivatives. This can guide the design of new analogues with improved binding affinity and selectivity.
Density Functional Theory (DFT) Calculations: DFT can be employed to predict the geometric and electronic properties, reactivity, and spectral characteristics of novel derivatives. This can help in understanding reaction mechanisms and designing molecules with specific electronic properties for materials science applications.
Methodological Advancements in Analytical Characterization
While standard analytical techniques are available, advancing these methods can provide deeper insights into the compound's properties and behavior. synhet.comamericanelements.com
Advanced NMR Spectroscopy: The use of two-dimensional and multi-nuclear NMR experiments can provide unambiguous structural elucidation of complex derivatives and help study dynamic processes or intermolecular interactions in solution.
High-Resolution Mass Spectrometry (HRMS): Coupling liquid chromatography with HRMS techniques like Orbitrap or FT-ICR MS can facilitate the identification of trace-level impurities or metabolites in complex matrices, which is crucial for both synthetic chemistry and biological studies.
Chiral Chromatography: For developing asymmetric syntheses, the advancement and application of chiral HPLC or SFC (Supercritical Fluid Chromatography) methods will be essential for accurately determining enantiomeric excess and separating chiral products.
Single-Crystal X-ray Diffraction: Obtaining high-quality crystals of the parent compound and its key derivatives is crucial for unequivocally determining their three-dimensional structure. ethz.ch This information is invaluable for understanding structure-property relationships and for validating computational models.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Chloro-3-nitropicolinaldehyde, and how are intermediates characterized?
- Methodological Answer : A common approach involves nitration of a chlorinated picolinaldehyde precursor. For example, nitro groups can be introduced via mixed-acid nitration (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Intermediates like 5-chloropicolinaldehyde are purified via recrystallization using ethanol/water mixtures and characterized using melting point analysis and thin-layer chromatography (TLC) . Final product purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (DMSO-d₆ solvent) .
Q. How should researchers safely store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C for long-term stability. Short-term storage at 4°C in a desiccator is acceptable. Avoid exposure to moisture, as hydrolysis of the aldehyde group may occur. Regularly monitor purity via NMR or GC-MS to detect degradation .
Q. What analytical techniques are most effective for structural elucidation of this compound?
- Methodological Answer : Use a combination of:
- FT-IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric NO₂ stretch ~1530 cm⁻¹) functional groups.
- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve bond lengths and angles for nitro and chloro substituents .
Q. What purification strategies are recommended for removing byproducts in nitration reactions?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates nitro isomers. For small-scale purification, fractional crystallization in dichloromethane/n-hexane (1:5) yields high-purity product. Monitor by TLC (Rf ~0.3 in EtOAc/hexane 1:4) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize di-nitration byproducts in the synthesis of this compound?
- Methodological Answer : Use kinetic control strategies:
- Maintain nitration temperatures below 5°C to favor mono-nitration.
- Adjust stoichiometry (1.1 equiv. HNO₃) and add nitric acid dropwise over 2 hours.
- Employ in situ monitoring via Raman spectroscopy to detect early di-nitration .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model charge distribution and reactive sites. The aldehyde group shows high electrophilicity (Fukui indices >0.3), while the nitro group stabilizes the aromatic ring via resonance. Molecular dynamics simulations (AMBER) predict solvent effects on reaction pathways .
Q. How do pH and solvent polarity affect the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies:
- At pH < 5, the aldehyde undergoes hydrolysis to carboxylic acid (monitored via ¹H NMR loss of aldehyde proton at δ 10.2).
- In polar aprotic solvents (DMF, DMSO), stability increases due to reduced water activity. Use phosphate buffers (pH 7.4) for biological assays, with <5% degradation over 24 hours .
Q. What strategies resolve contradictions in spectroscopic data for nitro-aromatic derivatives?
- Methodological Answer : Cross-validate using:
- 2D NMR (HSQC, HMBC) : Assign ambiguous proton-carbon correlations, especially near nitro groups causing deshielding.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula when isotopic patterns overlap (e.g., Cl vs. CH₂CH₃).
- X-ray Photoelectron Spectroscopy (XPS) : Differentiate nitro (N 1s ~406 eV) from amine groups .
Q. How can researchers mitigate mutagenic byproducts in reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
